2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide” is a complex organic molecule that contains an indole and a quinoline moiety. Indoles and quinolines are both aromatic heterocyclic compounds, which are widely studied in medicinal chemistry due to their diverse biological activities .
Scientific Research Applications
Potential Applications in Cancer Therapy
Several studies have focused on the synthesis and evaluation of indole and quinoline derivatives for their anticancer properties. For example, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and showed potent anti-proliferative activity against human cancer cell lines, indicating a potential for cancer therapy. Compound 5r, in particular, demonstrated significant biological activity against HepG2 cells, indicating its potential as an apoptosis inducer through caspase-8-dependent pathways (Hong Hu et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds containing the indole and quinoline moieties have been evaluated for their antimicrobial and antioxidant activities. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Anti-Tuberculosis Activity
The synthesis and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been explored, showing potential as novel therapeutic agents against tuberculosis (Yuefei Bai et al., 2011).
Modulation of Serotonin Receptors
Marine-inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, structurally related to the compound of interest, have been evaluated for their potential as modulators of serotonin receptors, indicating their potential use in antidepressant and sedative drug development (M. A. Ibrahim et al., 2017).
Potential in Osteoarthritis Treatment
A study identified a chemical compound targeting matrix metalloprotease-13 for early osteoarthritis treatment, highlighting the role of such compounds in attenuating matrix-degrading enzymes in osteoarthritis-affected joints (J. Inagaki et al., 2022).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Many indole and quinoline derivatives have shown diverse biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-26-17-10-9-12-5-4-8-16(18(12)23-17)22-20(25)19(24)14-11-21-15-7-3-2-6-13(14)15/h2-11,21H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEQEUMQHLOAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-methoxyquinolin-8-yl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.